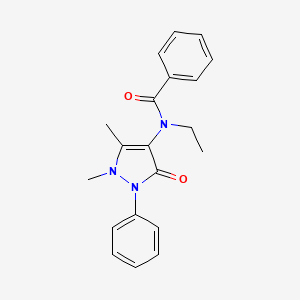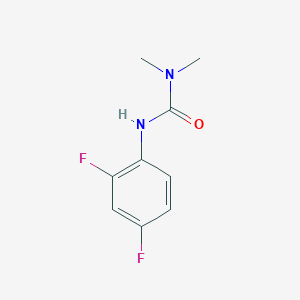
1-(4-chlorobenzyl)-4-(2-fluorobenzyl)piperazine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorobenzyl)-4-(2-fluorobenzyl)piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of piperazine, a cyclic organic compound that has been used in the synthesis of various drugs and pharmaceuticals. The synthesis and properties of 1-(4-chlorobenzyl)-4-(2-fluorobenzyl)piperazine oxalate have been extensively studied, and its potential applications in scientific research have been explored.
作用机制
The mechanism of action of 1-(4-chlorobenzyl)-4-(2-fluorobenzyl)piperazine oxalate involves the modulation of neurotransmitter receptor activity. This compound has been shown to bind to specific sites on these receptors and alter their function, leading to changes in neuronal signaling and behavior. The exact mechanism of action of this compound is still under investigation, and further studies are needed to fully understand its effects.
Biochemical and physiological effects:
1-(4-chlorobenzyl)-4-(2-fluorobenzyl)piperazine oxalate has been shown to have various biochemical and physiological effects, including changes in neurotransmitter release, neuronal excitability, and behavior. This compound has been used to study the role of neurotransmitter receptors in various physiological processes, including mood regulation, addiction, and pain perception.
实验室实验的优点和局限性
The advantages of using 1-(4-chlorobenzyl)-4-(2-fluorobenzyl)piperazine oxalate in lab experiments include its high purity, stability, and specificity for certain neurotransmitter receptors. This compound can be used as a tool compound to study the function of these receptors and their role in various physiological processes. However, the limitations of using this compound include its potential toxicity and the need for careful handling and disposal.
未来方向
There are several future directions for the study of 1-(4-chlorobenzyl)-4-(2-fluorobenzyl)piperazine oxalate. One area of research is the development of new derivatives of this compound with improved specificity and potency for certain neurotransmitter receptors. Another area of research is the application of this compound in drug discovery, particularly for the development of new treatments for mood disorders, addiction, and pain. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
合成方法
The synthesis of 1-(4-chlorobenzyl)-4-(2-fluorobenzyl)piperazine oxalate involves the reaction of 4-chlorobenzyl chloride and 2-fluorobenzylamine with piperazine in the presence of a suitable solvent and base. The reaction proceeds through a series of intermediates, which are subsequently converted to the final product by the addition of oxalic acid. The synthesis of this compound has been optimized to obtain high yields and purity, and various modifications have been made to the reaction conditions to improve the process.
科学研究应用
1-(4-chlorobenzyl)-4-(2-fluorobenzyl)piperazine oxalate has been used in various scientific research applications, including drug discovery, neuroscience, and molecular biology. This compound has been shown to modulate the activity of various neurotransmitter receptors, including serotonin, dopamine, and norepinephrine receptors. It has also been used as a tool compound to study the function of these receptors and their role in various physiological processes.
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2.C2H2O4/c19-17-7-5-15(6-8-17)13-21-9-11-22(12-10-21)14-16-3-1-2-4-18(16)20;3-1(4)2(5)6/h1-8H,9-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVZKQFUACQZCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)CC3=CC=CC=C3F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine;oxalic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5228853.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5228867.png)
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-1-naphthamide](/img/structure/B5228874.png)
![1-{2-[1-(dimethylamino)ethyl]phenyl}-2,2,2-trifluoro-1-phenylethanol](/img/structure/B5228882.png)
![5-(3,5-dimethyl-1-piperazinyl)-N-[2-(4-ethylphenoxy)ethyl]-2-nitroaniline](/img/structure/B5228890.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide](/img/structure/B5228895.png)


![5-{2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5228916.png)
![N-(2-cyanophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5228935.png)

![N-[4-(acetylamino)-3-methylphenyl]-3-methoxybenzamide](/img/structure/B5228952.png)
![2-{3-[(isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amino)methyl]phenoxy}ethanol](/img/structure/B5228953.png)